(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Physicochemical profiling Medicinal chemistry Lead optimization

(6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a chiral, non-natural spirocyclic amino acid derivative belonging to the 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold family. The compound features a conformationally rigid spiro[2.4] bicyclic framework with a defined (S)-stereochemistry at C6, an N-methyl tertiary amine at position 5, and a carboxylic acid function presented as the hydrochloride salt.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
Cat. No. B13486491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCN1CC2(CC2)CC1C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
InChIKeyCUCQAYYAAXWJDT-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride: Chiral Spirocyclic Amino Acid Intermediate


(6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a chiral, non-natural spirocyclic amino acid derivative belonging to the 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold family [1]. The compound features a conformationally rigid spiro[2.4] bicyclic framework with a defined (S)-stereochemistry at C6, an N-methyl tertiary amine at position 5, and a carboxylic acid function presented as the hydrochloride salt . This scaffold class serves as a critical chiral intermediate in the synthesis of quinolonecarboxylic acid antibacterial agents and Hepatitis C Virus (HCV) NS5A protein inhibitors [2].

Why Generic Substitution with Closest Analogs Fails for (6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride


Within the 5-azaspiro[2.4]heptane-6-carboxylic acid family, seemingly minor structural variations produce quantifiable differences in physicochemical properties, reactivity, and downstream application fitness. The N-unsubstituted analog (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid differs by a single N-methyl group yet exhibits a computed XLogP difference of 0.4 log units and one additional H-bond donor, altering both lipophilicity and hydrogen-bonding capacity in ways that propagate through multi-step syntheses [1]. The N-Boc-protected analog carries a bulky tert-butoxycarbonyl group that requires an additional deprotection step and introduces orthogonal reactivity constraints incompatible with certain quinolone coupling sequences [2]. The (R)-enantiomer yields opposite stereochemical outcomes in chiral quinolone antibacterial agents, where stereochemical structure-activity relationship studies have demonstrated that the (S)-configuration is unequivocally more potent against both Gram-positive and Gram-negative bacteria [3]. These specific structural differentiators—N-methylation state, protecting group compatibility, and absolute configuration—preclude casual interchange among in-class compounds.

Quantitative Differentiation Evidence for (6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride vs. Closest Analogs


N-Methylation Increases Computed Lipophilicity by 0.4 Log Units and Eliminates One H-Bond Donor vs. N-Unsubstituted Analog

The target compound's N-methyl group differentiates it from the closest structural analog, (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 152723-57-4), which bears a secondary amine at position 5. PubChem-computed properties reveal that the N-methylated derivative exhibits an XLogP3-AA of -1.7 compared to -2.1 for the N-unsubstituted analog, representing a 0.4 log unit increase in lipophilicity [1]. The H-bond donor count drops from 2 to 1, as the tertiary amine cannot serve as a donor, and the topological polar surface area (TPSA) decreases from 49.3 Ų to 40.5 Ų, a reduction of 8.8 Ų [2]. These differences directly affect passive membrane permeability and protein-binding characteristics in downstream drug candidates.

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrochloride Salt Provides Aqueous Solubility Enhancement Essential for Solution-Phase Chemistry vs. Free Base Forms

The hydrochloride salt form (Sigma-Aldrich catalog EN300-28332249) is supplied as a powder with 95% purity and specified chloride counterion, as confirmed by the vendor's salt data field . In contrast, the free base form (CAS 1860033-47-1) is commercially available at 97% purity (Aladdin S175284) but exhibits a computed XLogP of -1.7 with limited intrinsic aqueous solubility . The hydrochloride salt formation converts the carboxylic acid to its more water-soluble conjugate base form while the tertiary ammonium chloride enhances overall polarity, a critical advantage for aqueous-phase peptide coupling, enzymatic resolution, and biological assay preparation where DMSO or organic co-solvent limitations apply.

Salt selection Aqueous solubility Synthetic chemistry

Patent-Demonstrated Enantioselective Synthesis Achieves 99.2% ee and 75% Yield for the N-Methyl Spirocyclic Scaffold

Chinese patent CN104478791A (Sunshine Lake Pharma Co.) describes the preparation of (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives via chiral synthesis without requiring a separate resolution step. In Embodiment 1, the (S)-5-methyl derivative was obtained in 75% yield with an enantiomeric excess of 99.2% as determined by chiral HPLC [1]. This contrasts sharply with earlier resolution-based methods for the N-unsubstituted and N-Boc analogs, where the chiral resolution step was reported to proceed with only ~33% yield, substantially reducing the overall process efficiency [2]. The chiral synthesis approach eliminates the 50% theoretical mass loss inherent to resolution, making the N-methyl derivative accessible with both high chemical and optical purity.

Asymmetric synthesis Chiral purity Process chemistry

Stereochemical Configuration at C6 Is Decisive for Antibacterial Potency: (S)-Enantiomer > (R)-Enantiomer Across Gram-Positive and Gram-Negative Bacteria

Kimura et al. (1994) conducted a systematic stereochemical structure-activity relationship study on chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. The study demonstrated that derivatives bearing the (7S)-amino-5-azaspiro[2.4]heptan-5-yl configuration are more potent against both Gram-positive and Gram-negative bacteria than all other stereoisomers [1]. Within this series, compound 33 (DU-6859a, sitafloxacin) possessing the (S)-configuration was identified as the single most potent stereoisomer [2]. Although this study evaluated the 7-amino series rather than the 6-carboxylic acid intermediates, the absolute configuration at the spirocyclic carbon directly maps to the (6S)-stereochemistry of the target compound, establishing that procurement of the correct enantiomer is a strict prerequisite for accessing the active antibacterial pharmacophore.

Stereochemical SAR Antibacterial Quinolone

N-Methyl Spirocyclic Intermediate Enables 7-Amino-7-Methyl Quinolone Pharmacophore with Demonstrated Activity Against Multidrug-Resistant Respiratory Pathogens

Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, wherein the 7-methyl substitution on the spirocyclic amine moiety is a direct structural consequence of using an N-methylated spirocyclic intermediate analogous to the target compound. Compound 2a, bearing the (S)-configuration at the pyrrolidine C-7 position, exhibited potent in vitro antibacterial activity against respiratory pathogens including multidrug-resistant Streptococcus pneumoniae (MDRSP), quinolone-resistant and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative Haemophilus influenzae and Moraxella catarrhalis, and atypical strains Chlamydia pneumoniae and Mycoplasma pneumoniae [1]. Compound 2a also demonstrated excellent in vivo efficacy in a murine pneumonia model caused by MDRSP and favorable preliminary toxicological and pharmacokinetic profiles [2]. This contrasts with the non-methylated DU-6859a series (Kimura 1994), which, while potent, represents a structurally distinct pharmacophore series.

Antibacterial resistance Respiratory pathogens Quinolone pharmacophore

Optimal Application Scenarios for (6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride Based on Verified Differentiation Evidence


Chiral Intermediate for 7-Amino-7-Methyl Quinolone Antibacterial Agents Targeting Multidrug-Resistant Respiratory Pathogens

The target compound is the optimal choice for constructing the 7-amino-7-methyl-5-azaspiro[2.4]heptane pharmacophore found in quinolone antibacterials with demonstrated activity against MDRSP and MRSA. The (S)-configuration at C6 maps directly to the active stereochemistry required at the C-7 pyrrolidine position of the final quinolone, as confirmed by stereochemical SAR studies [1]. The N-methyl group is pre-installed, eliminating a late-stage N-methylation step that would risk racemization. The hydrochloride salt form facilitates direct use in aqueous coupling reactions with quinolonecarboxylic acid cores .

Spirocyclic Proline Analog for Conformationally Constrained Peptide and Peptidomimetic Design

The N-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid scaffold functions as a rigidified proline surrogate wherein N-methylation eliminates one H-bond donor (confirmed by PubChem: 1 vs. 2 H-bond donors for the non-methylated analog) and increases lipophilicity by 0.4 log units [1]. These properties are valuable for designing peptidomimetics where reduced H-bonding capacity and enhanced membrane permeability are desired. The spirocyclopropane ring imposes greater conformational restriction than standard proline, influencing cis/trans amide bond ratios in peptide chains .

Key Intermediate for HCV NS5A Inhibitor Development Programs Requiring N-Alkylated Spirocyclic Motifs

Patents from Enanta Pharmaceuticals and Sunshine Lake Pharma identify 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives as essential intermediates for HCV NS5A inhibitors, including ledipasvir-class compounds [1]. While ledipasvir itself uses the N-Boc-protected analog, the N-methyl variant provides an alternative N-substitution pattern for SAR exploration around the spirocyclic region of NS5A inhibitors, where modulation of N-substituent lipophilicity and steric bulk has been shown to impact antiviral potency at picomolar concentrations . The 99.2% ee achievable for this scaffold ensures enantiopure material for structure-activity studies.

Building Block for Stereochemically Defined Spirocyclic Compound Libraries in Fragment-Based Drug Discovery

The combination of a defined (S)-stereocenter at C6, an N-methyl tertiary amine, and a carboxylic acid handle makes this compound a versatile scaffold for diversity-oriented synthesis. The hydrochloride salt's aqueous solubility facilitates high-throughput chemistry workflows, while the rigid spirocyclic core reduces conformational entropy—a favorable property for fragment-based screening where enhanced binding affinity per rotatable bond is sought. The PubChem-computed TPSA of 40.5 Ų and XLogP of -1.7 place the scaffold within favorable drug-like property space for CNS and anti-infective programs [1].

Quote Request

Request a Quote for (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.